molecular formula C13H13N3O2 B13841023 N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine CAS No. 61963-66-4

N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine

Cat. No.: B13841023
CAS No.: 61963-66-4
M. Wt: 243.26 g/mol
InChI Key: OQHPMDYRQCCEIP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine is a pyridine derivative featuring a 3-nitro substitution on the pyridine ring and an aryl amine group at the 2-position linked to a 3,4-dimethylphenyl moiety. The nitro group at the 3-position likely imparts electron-withdrawing effects, influencing solubility, stability, and intermolecular interactions.

Properties

CAS No.

61963-66-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O2/c1-9-5-6-11(8-10(9)2)15-13-12(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15)

InChI Key

OQHPMDYRQCCEIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine typically involves the reaction of 3,4-dimethylaniline with 3-nitropyridine-2-amine under specific conditions. One common method includes:

    Starting Materials: 3,4-dimethylaniline and 3-nitropyridine-2-amine.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as toluene or ethanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction.

    Procedure: The mixture is heated under reflux conditions for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products Formed

    Reduction: Formation of N-(3,4-Dimethylphenyl)-3-aminopyridin-2-amine.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural and synthetic features of N-(3,4-Dimethylphenyl)-3-nitropyridin-2-amine with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Data Reference
This compound 3-NO₂, 2-NH-(3,4-dimethylphenyl) C₁₃H₁₃N₃O₂* 245.26 (calculated) Inferred lipophilicity
4-(4-Methoxyphenyl)-3-nitropyridin-2-amine 3-NO₂, 4-(4-methoxyphenyl) C₁₂H₁₁N₃O₃ 245.24 Synthesis yield: 84–89%
N-[(4-Methylphenyl)methyl]-3-nitropyridin-2-amine 3-NO₂, 2-NH-(4-methylbenzyl) C₁₃H₁₃N₃O₂ 243.26 SMILES: C1(NCC2=CC=C(C)C=C2)=NC=CC=C1N+=O
N-Cyclopentyl-3-nitropyridin-2-amine 3-NO₂, 2-NH-cyclopentyl C₁₀H₁₃N₃O₂ 207.23 Supplier: Enamine Ltd.
N-{[5-(2,4-Dichlorophenyl)-2-furyl]methyl}-3-nitropyridin-2-amine 3-NO₂, 2-NH-(furan-linked dichlorophenyl) C₁₆H₁₂Cl₂N₃O₃ 365.19 MDL number: MFCD06016375
Key Observations:
  • Substituent Effects: The 3-nitro group is a common feature, contributing to electron-deficient aromatic systems, which may enhance reactivity in nucleophilic substitution or catalytic coupling reactions . Aryl vs. Alkyl Amines: The 3,4-dimethylphenyl group (target compound) and 4-methoxyphenyl () differ in electronic and steric effects. Lipophilicity: The 3,4-dimethylphenyl substituent likely increases logP compared to smaller groups (e.g., cyclopentyl in ), impacting membrane permeability in biological systems .

Physicochemical Properties

  • Solubility: The nitro group and aromatic systems likely limit aqueous solubility, necessitating organic solvents (e.g., DMF, ethanol) for reactions or formulations .

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